4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine
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Overview
Description
4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine involves its binding to the orexin-1 receptor. This binding inhibits the activity of the receptor, which leads to a decrease in the release of certain neurotransmitters in the brain. This, in turn, affects the regulation of sleep and wakefulness, as well as other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine have been studied extensively. This compound has been found to be a potent and selective antagonist of the orexin-1 receptor, which regulates sleep and wakefulness. Additionally, this compound has also been found to have potential applications in the treatment of obesity and addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine in lab experiments is its high potency and selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine. One of the primary areas of interest is in the development of new drugs that target the orexin-1 receptor for the treatment of sleep disorders, obesity, and addiction. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on other physiological processes. Finally, there is a need for more studies on the mechanism of action of this compound and its interactions with other receptors in the brain.
Synthesis Methods
The synthesis of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine has been achieved using different methods. One of the most common methods involves the reaction of 4-cyclopentylpyrimidine-2-amine with 3-(tetrahydrofuran-3-yl)propan-1-ol in the presence of a suitable catalyst. The reaction yields the desired compound, which can then be purified and characterized using various analytical techniques.
Scientific Research Applications
4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine has been used in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the role of certain receptors in the brain. This compound has been found to be a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. Additionally, this compound has also been studied for its potential applications in the treatment of obesity and addiction.
properties
IUPAC Name |
4-cyclopentyl-N-[3-(oxolan-3-yl)propyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-6-14(5-1)15-7-10-18-16(19-15)17-9-3-4-13-8-11-20-12-13/h7,10,13-14H,1-6,8-9,11-12H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGILRWNRXIGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)NCCCC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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